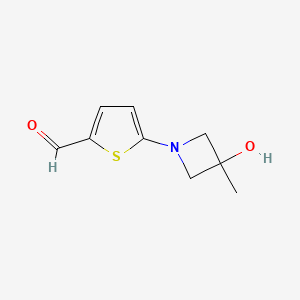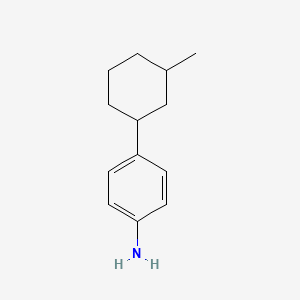
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an imidazole ring attached to a 2-methylpropan-1-amine group. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the preparation of key intermediates. For example, the synthesis of zoledronic acid, a bisphosphonate drug, involves the phosphonation of 2-(1H-imidazol-1-yl)acetic acid. This process includes steps such as ester hydrolysis, hydrochloride preparation, and phosphonation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Applications De Recherche Scientifique
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists.
Medicine: The compound is explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: It is used in the development of materials with specific properties, such as catalysts and dyes.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-imidazol-1-yl)ethanol
- 1-(2-hydroxyethyl)imidazole
- 2,6-bis(1H-imidazol-2-yl)pyridine
Uniqueness
2-(1H-imidazol-1-yl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of a 2-methylpropan-1-amine group attached to the imidazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-imidazol-1-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,5-8)10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 |
Clé InChI |
CUBGKECWMNJUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


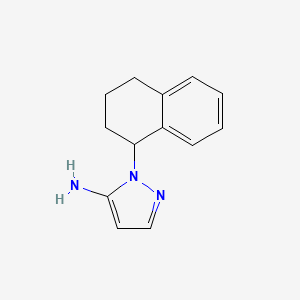
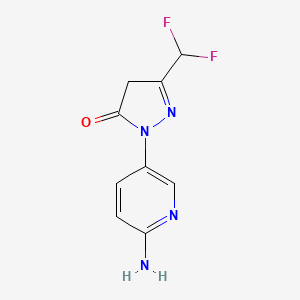
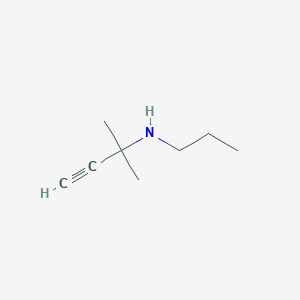
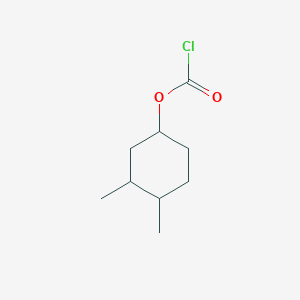
![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)



